2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-
p-Hydroxynordiazepam belongs to the class of organic compounds known as 1, 4-benzodiazepines. These are organic compounds containing a benzene ring fused to a 1, 4-azepine. p-Hydroxynordiazepam is considered to be a practically insoluble (in water) and relatively neutral molecule. p-Hydroxynordiazepam has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, p-hydroxynordiazepam is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
17270-12-1
VCID:
VC0048251
InChI:
InChI=1S/C15H11ClN2O2/c16-10-3-6-13-12(7-10)15(17-8-14(20)18-13)9-1-4-11(19)5-2-9/h1-7,19H,8H2,(H,18,20)
SMILES:
C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=C(C=C3)O
Molecular Formula:
C15H11ClN2O2
Molecular Weight:
286.71 g/mol
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)-
CAS No.: 17270-12-1
Reference Standards
VCID: VC0048251
Molecular Formula: C15H11ClN2O2
Molecular Weight: 286.71 g/mol
CAS No. | 17270-12-1 |
---|---|
Product Name | 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3-dihydro-5-(4-hydroxyphenyl)- |
Molecular Formula | C15H11ClN2O2 |
Molecular Weight | 286.71 g/mol |
IUPAC Name | 7-chloro-5-(4-hydroxyphenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
Standard InChI | InChI=1S/C15H11ClN2O2/c16-10-3-6-13-12(7-10)15(17-8-14(20)18-13)9-1-4-11(19)5-2-9/h1-7,19H,8H2,(H,18,20) |
Standard InChIKey | CPYRLACLKXCMCJ-UHFFFAOYSA-N |
Isomeric SMILES | C1C(=O)NC2=C(C=C(C=C2)Cl)C(=C3C=CC(=O)C=C3)N1 |
SMILES | C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=C(C=C3)O |
Canonical SMILES | C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=C(C=C3)O |
Description | p-Hydroxynordiazepam belongs to the class of organic compounds known as 1, 4-benzodiazepines. These are organic compounds containing a benzene ring fused to a 1, 4-azepine. p-Hydroxynordiazepam is considered to be a practically insoluble (in water) and relatively neutral molecule. p-Hydroxynordiazepam has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, p-hydroxynordiazepam is primarily located in the cytoplasm and membrane (predicted from logP). |
Synonyms | 7-Chloro-1,3-dihydro-5-(4-hydroxyphenyl)-2H-1,4-benzodiazepin-2-one; 7-Chloro-1,3-dihydro-5-(p-hydroxyphenyl)-2H-1,4-benzodiazepin-2-one; BA 2825; Ro 7-2900; p-Hydroxy-N-desmethyldiazepam; 4’-Hydroxydemethyldiazepam; 4’-Hydroxydesmethyldiazepam; 7-Ch |
PubChem Compound | 87025 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume